molecular formula C12H21N3O2 B2677889 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide CAS No. 2197130-30-4

1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide

Cat. No.: B2677889
CAS No.: 2197130-30-4
M. Wt: 239.319
InChI Key: QMYYMDQKWHOHOF-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide is a complex organic compound with a unique structure that includes a cyclopentylmethyl group, a hydroxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the piperidine ring with cyclopentylmethyl halide under basic conditions.

    Formation of the Carboximidamide Group: This step involves the reaction of the intermediate compound with cyanamide under acidic conditions to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group or other functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Cyclopentylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide can be compared with other similar compounds, such as:

    Cyclopentyl methyl ether: A hydrophobic ether solvent used in organic synthesis.

    Cyclopentolate: An anticholinergic drug used to produce mydriasis and cycloplegia.

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but different functional groups.

Properties

IUPAC Name

1-(cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-12(14-17)10-5-6-11(16)15(8-10)7-9-3-1-2-4-9/h9-10,17H,1-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYYMDQKWHOHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CC(CCC2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CN2CC(CCC2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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